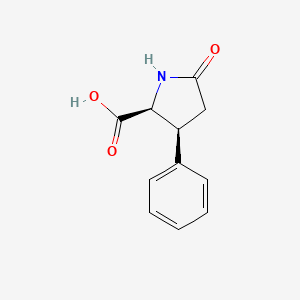
(3S)-5-Oxo-3-phenyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5-Oxo-3-phenyl-L-proline is a chiral amino acid derivative characterized by the presence of a phenyl group attached to the third carbon of the proline ring and a keto group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Oxo-3-phenyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Oxidation: The keto group at the fifth position is introduced via an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation and oxidation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-5-Oxo-3-phenyl-L-proline undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3S)-5-Oxo-3-phenyl-L-proline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-5-Oxo-3-phenyl-L-proline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Protein Interactions: The compound can interact with proteins, affecting their structure and function.
Pathways: It may influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
(3S)-5-Oxo-3-methyl-L-proline: Similar structure but with a methyl group instead of a phenyl group.
(3S)-5-Oxo-3-ethyl-L-proline: Contains an ethyl group at the third carbon.
(3S)-5-Oxo-3-isopropyl-L-proline: Features an isopropyl group at the third carbon.
Uniqueness: (3S)-5-Oxo-3-phenyl-L-proline is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group enhances its ability to participate in aromatic interactions, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
13992-76-2 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(2S,3S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8-,10-/m0/s1 |
Clé InChI |
VJHDVBWGNFOKAT-WPRPVWTQSA-N |
SMILES isomérique |
C1[C@H]([C@H](NC1=O)C(=O)O)C2=CC=CC=C2 |
SMILES canonique |
C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















